Epicatechin-3-O-(3-O-methylgallat)

Übersicht

Beschreibung

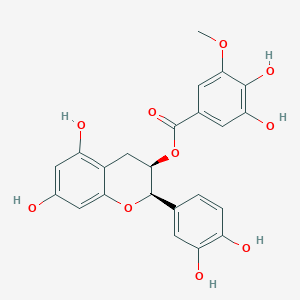

Epicatechin 3-O-(3-O-methylgallate) is a gallate ester obtained by the formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of epicatechin . It is a polyphenolic compound found in various plants, including Camellia sinensis (tea plant), and is known for its antioxidant and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Epicatechin 3-O-(3-O-methylgallate) has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of epicatechin 3-O-(3-O-methylgallate) involves the assembly of lithiated fluorobenzene and epoxy alcohol followed by a pyran cyclization . The process typically uses 1,3,5-trifluorobenzene as the A-ring equivalent for functionalization and the pyran annulation .

Industrial Production Methods: Industrial production methods for epicatechin 3-O-(3-O-methylgallate) are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: Epicatechin 3-O-(3-O-methylgallate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Wirkmechanismus

Epicatechin 3-O-(3-O-methylgallate) exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes such as heme oxygenase 1 (HO-1).

Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPKs.

Neuroprotective Effects: It interacts with plasma membrane proteins and promotes autophagy, thereby protecting neurons from oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Epicatechin 3-O-(3-O-methylgallate) is unique among similar compounds due to its specific methylation pattern, which enhances its bioavailability and stability . Similar compounds include:

Epigallocatechin-3-O-gallate (EGCG): Known for its potent antioxidant and anti-inflammatory properties.

Epicatechin: A catechin with antioxidant properties but lacks the methylation found in epicatechin 3-O-(3-O-methylgallate).

Biologische Aktivität

Epicatechin 3-O-(3-O-methylgallate) (ECG3''Me) is a methylated catechin primarily found in certain tea cultivars, especially the Benifuuki variety of Camellia sinensis. This compound is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anti-diabetic effects. This article provides a comprehensive overview of the biological activity associated with ECG3''Me, supported by relevant research findings and case studies.

Chemical Structure and Properties

ECG3''Me is a derivative of epicatechin, characterized by the presence of a methoxy group on the gallate moiety. Its chemical structure enhances its bioavailability and stability compared to non-methylated catechins.

1. Anti-inflammatory Effects

Research has demonstrated that ECG3''Me exhibits significant anti-inflammatory properties. In a study evaluating its effects on TPA-induced inflammation in mouse ears, ECG3''Me suppressed inflammation by 50% at a dosage of 200 µg, outperforming traditional anti-inflammatory agents like indomethacin . This suggests that ECG3''Me could serve as an effective natural anti-inflammatory compound.

2. Antioxidant Activity

ECG3''Me possesses strong antioxidant capabilities, which are crucial for mitigating oxidative stress-related diseases. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against cellular damage .

3. Lipid-Lowering Effects

In animal studies, particularly with mice fed a high-fat/high-sucrose diet, ECG3''Me-rich tea extracts significantly reduced plasma triglycerides and non-esterified fatty acids. Mice supplemented with Benifuuki tea showed decreased adipose tissue weights and lower hepatic triglyceride levels compared to controls . This indicates a potential role for ECG3''Me in managing lipid metabolism and preventing obesity-related complications.

4. Antidiabetic Properties

Recent findings suggest that ECG3''Me acts as an α-glucosidase inhibitor, which may help regulate postprandial blood glucose levels. In comparative studies, ECG3''Me showed a higher inhibitory effect on α-glucosidase than its non-methylated counterparts . This property positions ECG3''Me as a candidate for developing functional foods aimed at diabetes management.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-19-6-11(5-17(28)21(19)29)23(30)33-20-9-13-15(26)7-12(24)8-18(13)32-22(20)10-2-3-14(25)16(27)4-10/h2-8,20,22,24-29H,9H2,1H3/t20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTBMCGGGJLOPS-IFMALSPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292655 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83104-86-3 | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83104-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin 3-O-(3-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(3-O-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.